![molecular formula C21H22Cl2N2OS B8488035 UNC9994](/img/structure/B8488035.png)
UNC9994
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Overview
Description
UNC9994 is a synthetic organic compound that functions as a beta-arrestin-biased dopamine D2 receptor ligand. It is an analog of aripiprazole and is known for its selective modulation of the arrestin pathway while leaving G protein signaling undisturbed. This unique property makes it a promising candidate for developing antipsychotic agents with fewer side effects and improved efficacy .
Preparation Methods
The synthesis of UNC9994 involves several steps, starting from commercially available precursors. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
UNC9994 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
UNC9994 has several scientific research applications, including:
Chemistry: Used as a tool compound to study beta-arrestin-biased signaling pathways.
Biology: Investigated for its role in modulating dopamine receptor activity and its effects on cellular signaling.
Medicine: Explored as a potential antipsychotic agent due to its selective modulation of dopamine D2 receptors.
Industry: Potential applications in the development of new therapeutic agents with improved efficacy and reduced side effects .
Mechanism of Action
UNC9994 exerts its effects by selectively activating the beta-arrestin pathway at dopamine D2 receptors. It acts as a partial agonist at G-protein-mediated potassium channel activation and antagonizes dopamine-induced G-protein-coupled inward rectifier potassium channel activation. This selective modulation of signaling pathways is thought to contribute to its antipsychotic-like activity .
Comparison with Similar Compounds
UNC9994 is compared with other similar compounds such as:
Aripiprazole: An antipsychotic agent with partial agonist activity at dopamine D2 receptors.
UNC9975 and UNC0006: Compounds with higher binding affinity to dopamine D2 receptors compared to this compound.
This compound is unique due to its beta-arrestin-biased signaling, which distinguishes it from other compounds that primarily modulate G protein signaling. This property makes it a valuable tool for studying selective signaling pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C21H22Cl2N2OS |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C21H22Cl2N2OS/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20/h1,3-6,13-15H,2,7-12H2 |
InChI Key |
URYZTMIOHYGTNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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